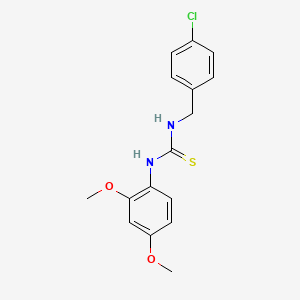
N-(4-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea, commonly known as AG-3-5, is a chemical compound that has been extensively studied for its potential therapeutic applications. AG-3-5 belongs to the class of thiourea derivatives and has been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of AG-3-5 is not fully understood. However, it has been suggested that AG-3-5 exerts its biological activities by inhibiting the activity of enzymes involved in various cellular processes. For example, AG-3-5 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. AG-3-5 has also been reported to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways.
Biochemical and Physiological Effects:
AG-3-5 has been shown to possess a wide range of biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of fungal and bacterial pathogens. AG-3-5 has also been found to exhibit antioxidant activity and to protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of AG-3-5 for lab experiments is its broad spectrum of biological activities. AG-3-5 has been shown to possess antitumor, anti-inflammatory, antifungal, antibacterial, and antiviral activities, making it a versatile compound for research. However, one of the limitations of AG-3-5 is its potential toxicity. AG-3-5 has been reported to exhibit cytotoxicity in some cell lines, and its safety profile needs to be further evaluated.
Zukünftige Richtungen
There are several future directions for the research of AG-3-5. One of the areas of research is the development of AG-3-5 analogs with improved pharmacological properties. Another area of research is the evaluation of the safety and efficacy of AG-3-5 in animal models and clinical trials. Additionally, the mechanism of action of AG-3-5 needs to be further elucidated to fully understand its biological activities. Finally, the potential of AG-3-5 as a lead compound for the development of new therapeutics needs to be explored further.
Synthesemethoden
The synthesis of AG-3-5 involves the reaction of 2,4-dimethoxybenzyl isothiocyanate with 4-chlorobenzylamine in the presence of a base. The reaction proceeds through the formation of an intermediate isothiourea, which is then converted to AG-3-5 by hydrolysis. This synthesis method has been reported to yield AG-3-5 in high purity and yield.
Wissenschaftliche Forschungsanwendungen
AG-3-5 has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antifungal activities. AG-3-5 has also been reported to exhibit potent activity against a wide range of bacteria, including drug-resistant strains. Additionally, AG-3-5 has been found to possess antiviral activity against several viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis C virus.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-20-13-7-8-14(15(9-13)21-2)19-16(22)18-10-11-3-5-12(17)6-4-11/h3-9H,10H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKYCQKMBZUNJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200496 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5699197.png)
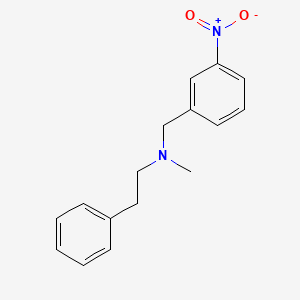
![N-[2-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5699218.png)
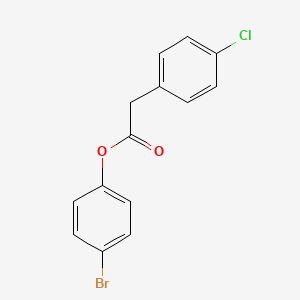
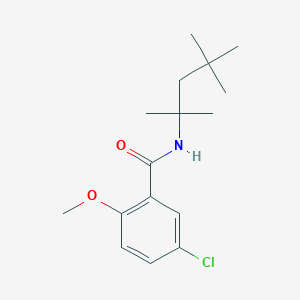
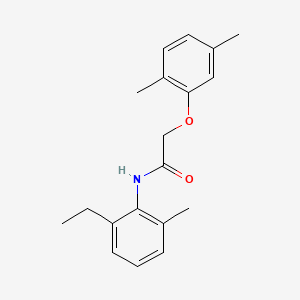
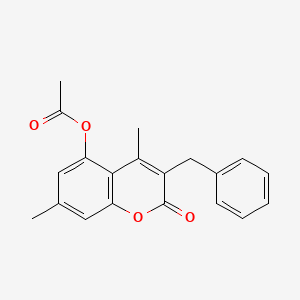
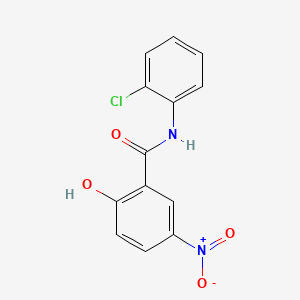
![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)
![N-{[(2-chlorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5699262.png)
![N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5699263.png)


